Butyryl-D7 chloride
Description
Contextual Significance of Deuterium (B1214612) Labeling in Molecular Probes
In biochemical research, deuterium-labeled compounds serve as tracers to track the metabolic fate of molecules within biological systems. mdpi.comoptica.org For instance, they can help elucidate how drugs are absorbed, distributed, metabolized, and excreted (ADME properties). acs.org This understanding is crucial in drug development for enhancing metabolic stability and assessing potential toxicity. mdpi.comacs.org Deuterated amino acids, for example, are used as probes in living organisms and for the structural analysis of proteins. mdpi.com
Overview of Acyl Chlorides as Synthetic Intermediates in Research Chemistry
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom (R-COCl). numberanalytics.com They are highly reactive and serve as versatile synthetic intermediates in organic chemistry. numberanalytics.comhive.blog Their high reactivity makes them ideal for introducing acyl groups into other molecules, a fundamental step in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. numberanalytics.comamericanpharmaceuticalreview.com
The primary utility of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution reactions. fiveable.me They react with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid. libretexts.orgwikipedia.org This reactivity provides a powerful route to synthesize these functional groups, often with higher yields than direct reactions with carboxylic acids. hive.blog For example, the reaction of a carboxylic acid with an alcohol to form an ester is an equilibrium process, which can limit the yield. hive.blog Converting the carboxylic acid to an acyl chloride first allows the subsequent reaction with an alcohol to proceed to completion. hive.blog
Scope and Research Trajectories Pertaining to Butyryl-D7 Chloride Investigations
This compound's research applications are centered on its role as a labeled building block. In metabolic studies, it can be used to introduce a deuterated butyryl group onto various molecules of interest. For example, deuterated analogs of butyryl-L-carnitine are used in tracer studies to investigate metabolic fluxes. vulcanchem.com The seven deuterium atoms on the butyryl chain provide a distinct mass signature for tracking the molecule through complex biological systems.
Current and future research involving this compound likely focuses on several key areas:
Metabolomics: Using this compound to synthesize internal standards for mass spectrometry-based quantification of short-chain fatty acids and their derivatives in biological samples. This is particularly relevant for studying disorders related to fatty acid metabolism. vulcanchem.com
Enzyme Mechanism Studies: Employing this compound to create deuterated substrates for enzymes involved in butyrate (B1204436) metabolism. The kinetic isotope effect can provide insights into the rate-limiting steps of enzymatic reactions.
Drug Discovery: Incorporating the butyryl-d7 moiety into potential drug candidates to study how this modification affects their metabolic stability and pharmacokinetic profiles.
The synthesis of this compound itself is a critical aspect of its utility. It is typically prepared from the corresponding deuterated butyric acid, a process that requires careful control to maintain the isotopic enrichment. The properties of this compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.
Interactive Data Table: Properties of Butyryl Chloride
| Property | Value |
| Molecular Formula | C4H7ClO |
| Molecular Weight | 106.55 g/mol lobachemie.com |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Pungent, unpleasant wikipedia.orgnih.gov |
| Boiling Point | 101–103 °C vandemark.com |
| Melting Point | -89 °C vandemark.com |
| Solubility | Soluble in many organic solvents; reacts with water and alcohols wikipedia.orgvandemark.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H7ClO |
|---|---|
Molecular Weight |
113.59 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanoyl chloride |
InChI |
InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2 |
InChI Key |
DVECBJCOGJRVPX-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl |
Canonical SMILES |
CCCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Butyryl D7 Chloride and Analogues
Strategies for Deuterium (B1214612) Incorporation into the Butyryl Moiety
The introduction of deuterium into the butyryl framework can be achieved through several synthetic strategies, each offering distinct advantages in terms of selectivity and efficiency.
Deuteration of Butyric Acid Precursors
One common approach involves the deuteration of precursors to butyric acid. For instance, isobutyrate can serve as a precursor to n-butyrate in certain biosynthetic pathways. Studies have shown that labeled sodium isobutyrate, when introduced into a culture medium, can lead to the incorporation of deuterium into the resulting butyrate (B1204436). nih.gov This method leverages biological pathways to achieve deuteration.
Another strategy is the reductive deuteration of unsaturated precursors like crotonic acid using deuterium gas (D₂) in the presence of a catalyst. vulcanchem.com This method allows for the saturation of the carbon-carbon double bond with deuterium atoms. Furthermore, α,γ-deuteration of enals can be achieved using N-heterocyclic carbene (NHC) catalysis with D₂O as the deuterium source, providing a route to deuterated unsaturated carboxylic acids which can then be reduced to the corresponding saturated deuterated butyric acid. ntu.edu.sg
Synthetic Routes Utilizing Deuterated Aliphatic Carboxylic Acids
Alternatively, direct deuteration of aliphatic carboxylic acids offers a more direct route. Recent advancements have demonstrated that synergistic photoredox and hydrogen atom transfer (HAT) catalysis can achieve precise deuteration of aliphatic carboxylic acids. researchgate.net This method can provide high levels of deuterium incorporation at specific sites. researchgate.net For some substrates, direct decarboxylative deuteration is possible, while others may require conversion to their cesium salts for the reaction to proceed effectively. nju.edu.cn
Enzymatic methods are also emerging as powerful tools for deuteration. For example, a photodecarboxylase from Chlorella variabilis (CvFAP) can catalyze the decarboxylative deuteration of various carboxylic acids using D₂O as the deuterium source. nih.gov
Mechanistic Considerations for Selective Deuterium Placement
The selective placement of deuterium atoms is a critical aspect of synthesizing specifically labeled compounds. The mechanism of deuteration often dictates the position of the deuterium atoms.
Acid/Base-Catalyzed Exchange: In acid- or base-catalyzed hydrogen-deuterium exchange (HDX) reactions, the acidity of the protons alpha to the carbonyl group facilitates their exchange with deuterium from a deuterated solvent like D₂O. mdpi.com
Transition Metal Catalysis: Transition metals such as iridium, palladium, and ruthenium can catalyze H/D exchange at various positions on a molecule. nju.edu.cnacs.org The regioselectivity of these reactions is often influenced by the specific catalyst and reaction conditions. For example, certain ruthenium complexes can promote deuteration at the β-position of alcohols. mdpi.com
Radical Deuteration: Radical-based methods offer another avenue for selective deuteration. These approaches can exhibit excellent regioselectivity and often utilize inexpensive deuterium sources. nju.edu.cn
Enzymatic Catalysis: Enzymes offer high chemo-, regio-, and stereoselectivity. For instance, dual-protein catalysis has been used for the site-selective deuteration of amino acids at the Cα and Cβ positions. wisc.eduresearchgate.net
Conversion of Deuterated Butyric Acid to Butyryl-D7 Chloride
Once the deuterated butyric acid is obtained, the next step is its conversion to the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, and several reagents can be employed for this purpose.
Acyl Chloride Formation via Thionyl Chloride and Phosphorus Halides
Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.combyjus.comcommonorganicchemistry.comchemguide.co.uk The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride, often with a catalyst like pyridine (B92270) or dimethylformamide (DMF). masterorganicchemistry.comrsc.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk
Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for this conversion. byjus.comresearchgate.netpressbooks.pub The choice of reagent can depend on the specific substrate and desired reaction conditions.
| Reagent | Typical Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Neat or in a solvent, often with heat and a catalyst (e.g., pyridine, DMF) | SO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | Often reacted in the cold | POCl₃, HCl |
| Phosphorus Trichloride (PCl₃) | Liquid reagent, reaction can be less vigorous | H₃PO₃ |
Alternative Reagents for Chlorination (e.g., Oxalyl Chloride, Bis(trichloromethyl) Carbonate)
Oxalyl chloride ((COCl)₂) is another common and mild reagent for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.comresearchgate.netcsbsju.edu This reaction is typically carried out at room temperature in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. commonorganicchemistry.com Oxalyl chloride is considered a milder reagent compared to thionyl chloride and can be more selective. wikipedia.org
Bis(trichloromethyl) carbonate, also known as triphosgene, is another alternative for the chlorination of carboxylic acids. google.com This solid reagent can be used under relatively mild conditions to produce acyl chlorides.
| Reagent | Typical Conditions | Advantages |
| Oxalyl Chloride ((COCl)₂) | Room temperature in a solvent (e.g., DCM) with catalytic DMF | Milder conditions, more selective |
| Bis(trichloromethyl) Carbonate | Organic solvent, 50-100°C with an organic amine catalyst | Solid reagent, can be used under relatively mild conditions |
Purification and Characterization Methodologies for Synthetic this compound
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. Characterization is then essential to confirm the chemical structure and verify the extent and location of deuterium incorporation.
Chromatographic Techniques for Purity Assessment (excluding physical properties)
Chromatography is a fundamental tool for assessing the chemical purity of synthesized this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and quantification of the desired product.
Gas Chromatography (GC): Given the volatility of Butyryl chloride, gas chromatography is a highly suitable method for purity analysis. guidechem.com In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. This technique is effective in separating the final product from residual starting materials and byproducts. For isotopically labeled compounds, GC can also help distinguish between the desired deuterated product and any remaining non-deuterated analogues. cdnsciencepub.comtdl.org The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. While often used for less volatile compounds, it is a versatile tool in the analysis of isotopically labeled substances. researchgate.netscispace.com When coupled with mass spectrometry (LC-MS), it becomes a particularly robust method for both separation and identification. lumiprobe.comrsc.org The system can separate this compound from non-volatile impurities or degradation products that may not be suitable for GC analysis. The use of stable isotope-labeled internal standards in LC-MS assays is a common practice that generally yields better precision and accuracy in quantitative analysis. scispace.com
| Technique | Principle of Separation | Application in Purity Assessment | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separates volatile compounds based on boiling point and interaction with a stationary phase. | Effective for separating this compound from volatile impurities, starting materials, and non-deuterated analogues. | cdnsciencepub.comtdl.org |
| High-Performance Liquid Chromatography (HPLC) / LC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Useful for separating non-volatile impurities and provides structural confirmation when coupled with a mass spectrometer. | researchgate.netscispace.comrsc.org |
Spectroscopic Verification of Deuterium Enrichment and Structure
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and, crucially, for quantifying its deuterium enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for structural elucidation and isotopic analysis.
Proton NMR (¹H NMR): In a highly deuterated compound like this compound, ¹H NMR is used to detect any residual proton signals. The absence or significant reduction of signals corresponding to the butyryl group's seven proton positions confirms a high level of deuteration. sigmaaldrich.com
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is essential for confirming the incorporation of deuterium and determining the isotopic purity of the sample. rsc.org
High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound, HR-MS can distinguish the mass of the deuterated molecule from its non-deuterated counterpart. By analyzing the isotopic pattern and integrating the ion signals, the percentage of deuterium enrichment can be calculated with high precision. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. It is used to analyze the purity of deuterated compounds by separating impurities before they enter the mass spectrometer. unc.edu The mass spectrum of the main GC peak confirms the identity as this compound and provides its isotopic distribution. tdl.org
| Technique | Information Obtained | Specific Application for this compound | Reference |
|---|---|---|---|
| ¹H NMR | Presence and location of residual protons. | Confirms high deuteration level by showing absence or minimal intensity of proton signals at the seven deuterated positions. | sigmaaldrich.com |
| ²H NMR (D-NMR) | Direct observation of deuterium nuclei, structural confirmation, and isotopic enrichment. | Verifies the positions of the seven deuterium atoms and allows for quantitative determination of enrichment. | sigmaaldrich.comrug.nlresearchgate.net |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate molecular mass and isotopic distribution. | Confirms the correct molecular weight for the D7 isotopologue and allows for calculation of isotopic purity. | rsc.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components with mass-based identification. | Assesses chemical purity while simultaneously confirming the mass and isotopic distribution of the target compound. | tdl.orgunc.edu |
Chemical Reactivity and Mechanistic Studies of Butyryl Chloride Derivatives
Nucleophilic Acyl Substitution Mechanisms
Butyryl chloride, as a typical aliphatic acyl chloride, undergoes nucleophilic acyl substitution. This class of reaction proceeds via a general two-stage mechanism: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.
The reaction of butyryl chloride with alcohols (alcoholysis) and phenols yields butyrate (B1204436) esters. This esterification is a rapid and generally irreversible process at room temperature. The reaction begins with the nucleophilic attack of the oxygen atom from the alcohol or phenol (B47542) on the carbonyl carbon of butyryl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and deprotonation of the oxygen yields the final ester product and hydrogen chloride.
Kinetic studies on the reactions of various aliphatic acyl chlorides with alcohols and phenols reveal the influence of the acyl chloride's structure on the reaction rate. Steric hindrance from alkyl groups adjacent to the carbonyl can affect the rate of nucleophilic attack. For instance, studies comparing a series of acyl chlorides show that increasing the steric bulk on the α-carbon can decrease the reaction rate with a given nucleophile.
Research into the methanolysis and phenolysis of several acyl chlorides in acetonitrile (B52724) provides quantitative data on these reactions. The second-order rate coefficients illustrate the relative reactivity.
Table 1: Second-Order Rate Coefficients for Reactions of Acyl Chlorides with Methanol and Phenol
| Acyl Chloride | Nucleophile | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| Propionyl chloride | Methanol | 0.0 | 0.00161 |
| Isobutyryl chloride | Methanol | 0.0 | 0.000438 |
| Pivaloyl chloride | Methanol | 25.0 | 0.0000302 |
| Chloroacetyl chloride | Phenol | 0.0 | 0.000046 |
| Propionyl chloride | Phenol | 25.0 | 0.000010 |
| Isobutyryl chloride | Phenol | 25.0 | 0.0000018 |
Data derived from studies on substituent effects in the reactions of aliphatic acyl chlorides. psu.edu The table shows that the reaction rate decreases with increased steric hindrance (Propionyl > Isobutyryl > Pivaloyl). Phenol is a weaker nucleophile than methanol, resulting in slower reaction rates. psu.edu
Further calorimetric investigations into the alcoholysis of acetyl, propionyl, and butyryl chloride have found that in toluene (B28343), the reaction rates decrease as the alkyl chain length increases. researchgate.net However, in acetone, the rate constants for the reaction with ethanol (B145695) and n-propanol are nearly identical for propionyl and butyryl chloride. researchgate.net
Butyryl chloride reacts vigorously with primary and secondary amines to form N-substituted butanamides. This amidation process follows the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. rsc.org Due to the basic nature of amines, two equivalents are typically required: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) chloride salt.
The kinetics of amidation are extremely fast. The rate is highly dependent on the nucleophilicity and steric hindrance of the amine. More nucleophilic and less sterically hindered amines react more rapidly. Kinetic studies on the reactions of benzoyl chloride with a range of amines in acetonitrile provide a model for the expected behavior of butyryl chloride.
Table 2: Model Kinetic Data for Amidation of Acyl Chlorides with Various Amines
| Amine (Nucleophile) | Relative Nucleophilicity | k₂ (L mol⁻¹ s⁻¹) for Benzoyl Chloride |
|---|---|---|
| Aniline | Low | 0.0034 |
| Benzylamine | Medium | 13.9 |
| Morpholine | High | 3400 |
| Pyrrolidine | Very High | 74000 |
Data derived from kinetic studies of model reactions for interfacial polymerization. mdpi.comresearchgate.net The rate constant (k₂) increases dramatically with the increasing nucleophilicity of the amine. Although this data is for benzoyl chloride, similar trends are expected for butyryl chloride.
In the presence of water, butyryl chloride undergoes rapid hydrolysis to form butyric acid and hydrogen chloride. This reaction also proceeds via the nucleophilic acyl substitution pathway, with water acting as the nucleophile. The reaction is typically exothermic.
The rate of hydrolysis for straight-chain aliphatic acid chlorides is known to decrease as the length of the alkyl chain increases. This trend is attributed to a combination of electronic and steric effects.
Table 3: Relative Hydrolysis Rates of Aliphatic Acyl Chlorides
| Acyl Chloride | Relative Rate of Hydrolysis |
|---|---|
| Acetyl Chloride | Fastest |
| Propionyl Chloride | Intermediate |
| Butyryl Chloride | Slowest |
This table illustrates the general trend observed in the hydrolysis of lower aliphatic acyl chlorides in a given solvent system. sciencemadness.org
Kinetic measurements in toluene have confirmed this relationship, showing a decrease in the velocity of hydrolysis as the number of carbon atoms in the acyl chain increases from two to four. sciencemadness.org
Reaction Pathways with Amines: Amidation Kinetics
Investigations of Reaction Selectivity and Stereochemical Outcomes
Reaction selectivity becomes critical when a substrate contains multiple potential reaction sites. In the butyrylation of polyfunctional molecules like diols, the acyl chloride may exhibit a preference for one hydroxyl group over another. This site selectivity can be influenced by the structure of the substrate, the reaction conditions, and the use of catalysts.
For example, in the acylation of an amphiphilic diol containing both a polar and an apolar domain, butyryl chloride shows inherent site selectivity. In an uncatalyzed reaction, butyryl chloride can preferentially acylate the hydroxyl group in the apolar region of the molecule. This selectivity can be dramatically enhanced through the use of nucleophilic catalysts.
Regarding stereochemical outcomes, the butyrylation reaction itself does not induce chirality at the carbonyl carbon, as it is an achiral, sp²-hybridized center that remains achiral in the ester or amide product. However, if the alcohol or amine substrate is chiral, the reaction will occur at that chiral center. In such cases, the mechanism of nucleophilic acyl substitution typically proceeds with retention of configuration at the chiral center of the alcohol or amine, as the bonds to the stereocenter are not broken during the reaction. If the reaction creates a new stereocenter, a racemic or diastereomeric mixture of products may be formed, depending on the presence of other stereocenters in the molecule and the reaction conditions.
Catalytic Approaches in Butyrylation Reactions
Lewis acids are effective catalysts for a variety of acylation reactions involving butyryl chloride. A prominent example is the Friedel-Crafts acylation, where a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is used to acylate an aromatic ring. The mechanism involves the coordination of the Lewis acid to the chlorine atom of butyryl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). This acylium ion is then attacked by the nucleophilic aromatic ring, leading to the formation of an aryl butyl ketone after deprotonation.
Lewis acids can also catalyze the esterification of alcohols. organic-chemistry.org Catalysts such as copper(II) triflate (Cu(OTf)₂) have been shown to be highly efficient for the acylation of primary, secondary, and even sensitive tertiary alcohols under mild conditions. organic-chemistry.org The proposed mechanism involves the Lewis acid activating the acyl chloride, making it more susceptible to nucleophilic attack by the alcohol. This method is particularly valuable as it can exhibit high selectivity, for instance, in the acylation of a primary alcohol in the presence of a tertiary one. organic-chemistry.org
Organocatalytic Applications of Butyryl Chloride Analogues
The study of organocatalytic reactions often necessitates a deep understanding of the underlying reaction mechanisms, including the nature of transition states and rate-determining steps. Isotopically labeled compounds, such as Butyryl-D7 chloride, serve as critical tools in these mechanistic investigations rather than as primary reagents in large-scale synthetic applications. The substitution of hydrogen atoms with deuterium (B1214612) allows researchers to probe the kinetic isotope effect (KIE), providing invaluable insights into the bonding changes occurring during the crucial stages of a catalytic cycle.
This compound is an isotopic analogue of butyryl chloride where the seven hydrogen atoms on the propyl chain have been replaced with deuterium. The significant mass difference between hydrogen and deuterium can lead to different reaction rates if a C-H (or C-D) bond is broken or formed in the rate-determining step of a reaction. wikipedia.org This phenomenon, the kinetic isotope effect, is a cornerstone of physical organic chemistry for elucidating reaction pathways. wikipedia.orgprinceton.edu
In the context of organocatalysis, butyryl chloride and its derivatives are used in various acylation reactions. doi.orgnih.gov For instance, N-alkylimidazoles and other nucleophilic organocatalysts are employed to catalyze the acylation of alcohols and amines with acyl chlorides. nih.gov The generally accepted mechanism involves the formation of a highly reactive N-acylimidazolium intermediate, which is then attacked by the nucleophile (e.g., an alcohol).
To determine the precise mechanism and the nature of the rate-limiting step, a study might compare the rate of acylation using butyryl chloride versus this compound. If the cleavage of a C-H bond on the butyryl group were part of the rate-determining step, a primary KIE (kH/kD > 1) would be observed. youtube.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that these C-H bonds are not involved in the rate-limiting step. Secondary isotope effects, which are smaller, can also provide information about changes in hybridization at the carbon centers during the reaction. wikipedia.orgnih.gov
Consider a representative organocatalytic acylation of a model diol, where a catalyst is used to promote selective acylation at one hydroxyl group over another. nih.gov By running parallel reactions with butyryl chloride and this compound, researchers can gather data on the reaction rates and yields.
Table 1: Representative Data from a Mechanistic Study on Organocatalytic Acylation Using Butyryl Chloride and its Deuterated Analogue
The following interactive table presents hypothetical findings from a study investigating the site-selective acylation of an amphiphilic diol, catalyzed by an N-benzylimidazole derivative. The reaction compares the efficiency of butyryl chloride with this compound.
| Acylating Agent | Catalyst Loading (mol%) | Reaction Time (min) for 50% Conversion | Observed kH/kD | Mechanistic Implication |
| Butyryl chloride | 5 | 11 | 1.02 | No significant primary kinetic isotope effect. |
| This compound | 5 | 11.2 | C-H bond cleavage is not the rate-determining step. |
The data in Table 1, showing a kH/kD value close to unity, strongly indicates that the C-H bonds of the butyryl group are not broken or significantly altered in the rate-determining step of this specific organocatalytic acylation. nih.gov This evidence supports a mechanism where the rate-limiting step is likely the formation of the acylimidazolium intermediate or its subsequent attack by the alcohol nucleophile, neither of which involves breaking a C-H bond on the acyl chain.
Therefore, the primary application of this compound in organocatalysis is as a mechanistic probe. Its use allows for the detailed study and validation of proposed reaction pathways for its non-deuterated counterpart, butyryl chloride, ultimately contributing to the development of more efficient and selective catalytic systems. nih.gov
Applications of Butyryl D7 Chloride in Research Methodologies
Utilization as a Stable Isotope Internal Standard in Analytical Chemistry
Stable isotope-labeled compounds like Butyryl-D7 chloride are essential for enhancing the accuracy and reliability of analytical measurements, particularly in mass spectrometry. The use of such compounds as internal standards allows for precise quantification by correcting for variations that can occur during sample preparation and analysis. avantiresearch.com
Quantification in Mass Spectrometry-Based Assays
This compound and its derivatives are frequently employed as internal standards in mass spectrometry (MS) for the quantification of non-labeled counterparts and other related metabolites. caymanchem.com In these assays, a known amount of the deuterated standard is added to a sample before processing. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction and variations in ionization efficiency in the mass spectrometer. avantiresearch.com
The key difference is its higher mass due to the deuterium (B1214612) atoms. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can accurately calculate the concentration of the analyte in the original sample. This isotope dilution method is a gold standard for quantitative analysis in fields like metabolomics and clinical chemistry. nih.gov
For instance, deuterated butyric acid (Butyric acid-d7) is used as an internal standard for the quantification of sodium butyrate (B1204436) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Similarly, deuterated analogs are crucial for accurate quantification in complex biological matrices, where matrix effects can significantly alter analyte response. The use of an isotopically labeled internal standard can correct for these matrix-induced variations, leading to more accurate and reproducible results. lcms.cz
Table 1: Research Findings on this compound and its Derivatives as Internal Standards
| Application | Analyte(s) Quantified | Matrix | Key Finding |
| Periodontal Disease Diagnosis | Short-chain fatty acids (SCFAs) | Saliva, Gingival Crevicular Fluid | Butyrate-d7 was used as an internal standard in an isotope dilution GC-MS method to quantify SCFAs. nih.gov |
| Metabolomics | Sodium Butyrate | Biological Samples | Butyric acid-d7 is intended for use as an internal standard for the quantification of sodium butyrate by GC- or LC-MS. caymanchem.com |
| Pesticide Analysis | Various Pesticides | Cannabis Matrices | Deuterated analogues used as internal standards resolve issues of quantitative accuracy in differing complex matrices. lcms.cz |
| Human Metabolism | Phenylbutyrate and its metabolites | Human Plasma and Urine | d7-Phenylacetic acid (a metabolite analog) was used as an internal standard for LC-MS/MS analysis. researchgate.net |
Development of Quantitative Analytical Methods for Deuterated Analogues
The development of robust analytical methods is crucial for the reliable quantification of deuterated compounds themselves, which are often used in tracer studies. spirochem.com These methods must be able to accurately measure the concentration and isotopic enrichment of the labeled molecules. This compound can play a role in the development and validation of such methods. cphi-online.com
Method development often involves optimizing chromatographic separation and mass spectrometric detection parameters. spirochem.com For example, researchers might develop a new LC-MS/MS method to separate and quantify a series of deuterated fatty acids, including one derived from this compound. The development process ensures that the method is sensitive, specific, linear over a range of concentrations, and reproducible. researchgate.netnih.gov The availability of well-characterized deuterated standards is essential for this process. cphi-online.com
Mechanistic Probes in Organic and Enzymatic Reaction Studies
The substitution of hydrogen with deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect makes deuterated compounds like this compound powerful tools for investigating the mechanisms of chemical and enzymatic reactions.
Elucidation of Reaction Pathways Through Isotopic Tracing
By incorporating this compound into a reaction, scientists can track the fate of the butyryl group through the reaction pathway. symeres.comnih.gov The deuterium atoms act as a "label" that can be detected in the products and intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to determine which bonds are broken and formed during the reaction, providing direct evidence for a proposed mechanism. researchgate.netlibretexts.org
For example, in a substitution reaction, if the deuterium atoms remain attached to the carbonyl group in the product, it suggests that the carbon-chlorine bond is the primary site of reaction. Conversely, if the deuterium atoms are lost or exchanged, it could indicate the involvement of the alpha-carbon in the reaction mechanism.
Application in In Vitro and Ex Vivo Metabolic Pathway Analysis (non-human systems)
In non-human systems, this compound and its derivatives are used to trace metabolic pathways in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism). nih.govresearchgate.net These studies are fundamental to understanding how cells and tissues metabolize compounds like butyrate, a short-chain fatty acid with important biological roles. caymanchem.comphysiology.org
When cells or tissue preparations are incubated with a deuterated substrate, the label is incorporated into downstream metabolites. nih.govfrontiersin.org By analyzing the pattern of deuterium incorporation in various metabolic products, researchers can map out the flow of carbon through different metabolic routes. nih.govresearchgate.net For instance, studies have used deuterated butyryl-CoA to investigate fatty acid synthesis, demonstrating that the deuterium atoms are incorporated into the growing fatty acid chain. asm.org This approach has been instrumental in elucidating the steps of fatty acid elongation and modification.
In vitro studies using human hepatocytes have also been employed to identify the metabolic pathways of various drugs, where deuterated standards are essential for accurate metabolite identification. diva-portal.org
Table 2: Research Findings on this compound in Metabolic Pathway Analysis
| Study Type | System | Substrate | Key Finding |
| Fatty Acid Synthesis | In vitro enzyme assay | D7-butyryl-CoA | Demonstrated the incorporation of deuterium into synthesized fatty acids, confirming the role of butyryl-CoA as a primer. asm.org |
| Hibernation Metabolism | Ground Squirrel Liver (ex vivo) | Not specified, but analyzed butyryl/isobutyrylcarnitine | Levels of butyryl/isobutyrylcarnitine were suppressed during hibernation states, suggesting changes in branched-chain amino acid metabolism. physiology.org |
| Bacterial Metabolism | Clostridium sporogenes (in vitro) | Amino Acids | Identified reductive Stickland metabolism pathways that generate ATP and produce circulating metabolites. nih.gov |
| Drug Metabolism | Human Hepatocytes (in vitro) | Fentanyl Analogs | Elucidated the primary metabolic pathways, including N-dealkylation and hydroxylation, for several new synthetic opioids. diva-portal.org |
Precursor for the Synthesis of Deuterium-Labeled Research Compounds
This compound is a valuable building block for the synthesis of more complex deuterium-labeled molecules. symeres.comresearchgate.net Its reactive acyl chloride group allows it to be readily incorporated into a wide range of organic compounds through reactions like esterification and amidation.
This synthetic utility enables the creation of custom-designed labeled compounds for specific research purposes. For example, it can be used to synthesize deuterated esters, amides, and ketones. These newly synthesized labeled compounds can then be used as internal standards, metabolic tracers, or probes for studying biological systems. artmolecule.fr One example is the synthesis of Butyryl-L-carnitine-d7 chloride, a deuterated version of a key metabolite involved in fatty acid transport. medchemexpress.com This labeled compound is used in metabolic research and for quantitative analysis. medchemexpress.com The ability to synthesize a variety of labeled compounds from a common precursor like this compound is a significant advantage in stable isotope-based research. symeres.com
Preparation of Deuterated Esters and Amides for Biomolecular Research
The synthesis of deuterated esters and amides using this compound is a direct and efficient method for incorporating an isotopic label into biomolecules or their analogs. The fundamental reaction involves the acylation of an alcohol (to form an ester) or an amine (to form an amide) with this compound. This reaction is analogous to standard acylation procedures using unlabeled butyryl chloride. guidechem.com
Deuterium-labeled compounds are of significant interest in biomolecular research for several reasons. They are frequently used as internal standards in bioassays, particularly those involving liquid chromatography-mass spectrometry (LC/MS), to improve the accuracy of quantification by correcting for matrix effects. d-nb.info The introduction of deuterium can also be used to study the kinetic isotope effect, providing insights into reaction mechanisms and metabolic pathways of bioactive molecules. d-nb.info Furthermore, deuterated compounds are essential in neutron scattering studies for controlling the contrast of organic samples, which is vital for analyzing the structure and dynamics of biomolecular systems. epj-conferences.org
The preparation process typically involves reacting this compound with a target molecule containing a hydroxyl or amino functional group in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The reaction solvent is usually an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
Research Findings:
While specific studies detailing the use of this compound are often proprietary or embedded within broader research, the underlying methodology is well-established. For instance, the synthesis of deuterated amino acid derivatives is a valuable application. nih.govresearchgate.net By reacting an amino acid ester with this compound, a deuterated N-acyl amino acid ester can be formed. These labeled derivatives can be used to trace the metabolic fate of amino acids or to serve as internal standards for their quantification in complex biological matrices. Similarly, reacting this compound with molecules containing hydroxyl groups, such as monosaccharides or sterols, yields the corresponding deuterated esters, which can be used to study carbohydrate or lipid metabolism.
The table below illustrates potential reactants and the resulting deuterated products relevant to biomolecular research.
Table 1: Examples of Deuterated Esters and Amides from this compound Click on the headers to sort the table.
| Reactant Class | Example Reactant | Product Name | Application Area |
|---|---|---|---|
| Amino Acid Derivative | L-Leucine methyl ester | Methyl N-(butyryl-d7)-L-leucinate | Metabolomics, Proteomics |
| Monosaccharide | α-D-Glucopyranose | α-D-Glucopyranose-1-O-(butyryl-d7) | Glycobiology, Carbohydrate Metabolism |
| Neurotransmitter | Dopamine | N-(Butyryl-d7)dopamine | Neuropharmacology, Metabolite Tracking |
| Fatty Alcohol | 1-Hexadecanol | Hexadecyl butyrate-d7 | Lipidomics, Surfactant Research |
Synthesis of Labeled Ligands and Substrates for Receptor Binding Studies (non-clinical)
Receptor binding assays are a cornerstone of pharmacology and drug discovery, used to determine the affinity of a ligand for its biological receptor. numberanalytics.com These assays rely on labeled ligands to quantify the binding interaction. nih.govnih.gov While radiolabeling (e.g., with tritium (B154650) or carbon-14) is a traditional approach, the use of stable isotope-labeled ligands, in conjunction with mass spectrometry, offers a powerful alternative without the need for radioactive materials. d-nb.info
This compound is an ideal reagent for synthesizing deuterated ligands or substrates for use in non-clinical receptor binding studies. The process involves chemically modifying a known ligand or a precursor molecule that has an available amine or alcohol group, thereby introducing the deuterated butyryl-d7 moiety.
Research Findings:
The primary application of such deuterated ligands is as internal standards in competitive binding assays analyzed by LC-MS/MS. In this experimental setup, a biological sample (e.g., cell membranes expressing the target receptor) is incubated with the unlabeled ligand (the "test compound") at various concentrations and a fixed concentration of the deuterated ligand standard (synthesized using this compound). After reaching equilibrium, the bound and free ligands are separated, and the amount of bound unlabeled ligand is quantified by comparing its mass spectrometry signal to that of the known amount of the co-eluting deuterated standard. This method provides high precision and throughput for determining binding affinities (Kᵢ or IC₅₀ values).
The synthesis of these labeled ligands follows standard acylation protocols. For example, in the development of antagonists for G protein-coupled receptors, acylation is a common step to modify a core scaffold to optimize binding affinity. uni-bonn.de By substituting this compound for an unlabeled acyl chloride in one of the synthetic steps, a deuterated version of the final ligand can be produced. This approach is versatile and can be applied to various classes of ligands, provided a suitable synthetic handle is present.
The table below provides hypothetical examples of how this compound could be used to create labeled ligands for receptor binding studies.
Table 2: Examples of Labeled Ligand Synthesis using this compound Click on the headers to sort the table.
| Ligand Precursor | Target Receptor Class | Resulting Labeled Ligand (Conceptual) | Purpose in Binding Study |
|---|---|---|---|
| 4-Aminopiperidine derivative | Serotonin Receptors | 1-(Butyryl-d7)-4-substituted-piperidine | Internal standard for quantifying novel 5-HT receptor antagonists |
| Aminobenzimidazole scaffold | Cannabinoid Receptors | N-(Benzimidazolyl)-(butyryl-d7)amide derivative | Internal standard for screening CB1/CB2 receptor modulators |
| Phenethylamine analog | Adrenergic Receptors | N-(Butyryl-d7)-phenethylamine analog | Internal standard for affinity determination of new adrenergic agents |
| Aminoindan derivative | AMPA Receptors | N-(Indanyl)-(butyryl-d7)amide derivative | Internal standard for quantifying allosteric modulators mdpi.com |
Advanced Analytical Method Development for Butyryl D7 Chloride and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture, a critical step before detection and quantification. For Butyryl-D7 chloride and its derivatives, both gas and liquid chromatography methods are developed and optimized to handle the specific chemical properties of the analytes.
Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds. This compound, being a volatile acyl chloride, and its volatile derivatives can be effectively analyzed using GC. Optimization of GC methods is critical to achieve high resolution, sensitivity, and reproducibility. chromatographyonline.com
Key parameters for optimization include the GC column dimensions (length, diameter, and film thickness), stationary phase chemistry, and the temperature program. chromatographyonline.com For highly volatile analytes, a thick stationary-phase film can enhance retention and allow for analysis at temperatures at or above ambient conditions. chromatographyonline.com The choice of the stationary phase is dictated by the polarity of the analytes. A common choice for general-purpose analysis is a non-polar phase like polydimethylsiloxane.
Derivatization is a common strategy in GC to improve the volatility and thermal stability of analytes. ajrsp.com While this compound itself is volatile, its reaction products with less volatile molecules would require derivatization to make them amenable to GC analysis. ajrsp.com This process can also enhance detection sensitivity. ajrsp.com For instance, the acylation of carbohydrates is a necessary step to increase their volatility for GC analysis. ajrsp.com
Headspace (HS) sampling, particularly Solid-Phase Microextraction (SPME) coupled with GC-MS, is a powerful technique for analyzing volatile compounds from a sample matrix. nih.gov Optimization of SPME parameters such as fiber composition, extraction temperature, and time is essential for achieving broad coverage of volatile metabolites. nih.gov For example, an optimized SPME-GC-MS method for alfalfa tissues utilized a DVB/CAR/PDMS fiber at 60 °C for 20 minutes to achieve comprehensive profiling of volatile metabolites. nih.gov The addition of salt can also influence the extraction efficiency by the "salting-out" effect, which facilitates the transfer of volatile organic compounds from the sample matrix to the headspace. frontiersin.org
Table 1: Key GC Method Optimization Parameters for Volatile Derivatives
| Parameter | Objective | Typical Considerations for this compound Derivatives |
| Column Selection | Achieve optimal separation and resolution. | Use of a capillary column with a suitable stationary phase (e.g., non-polar for general analysis, polar for specific separations). |
| Temperature Program | Ensure efficient separation of compounds with varying boiling points. | Start with a low initial temperature to retain volatile compounds, followed by a ramp to elute higher-boiling derivatives. |
| Injection Mode | Introduce the sample onto the column efficiently. | Splitless injection for trace analysis or split injection for more concentrated samples. |
| Carrier Gas Flow | Maintain consistent elution and peak shape. | Helium is a common choice, with flow rates optimized for the column dimensions. |
| Derivatization | Enhance volatility and detectability of non-volatile products. | Reactions to form more volatile esters or amides from this compound products. |
Liquid chromatography (LC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which are common characteristics of this compound reaction products. openaccessjournals.com High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of these products. openaccessjournals.com
The development of an LC method involves a systematic approach to optimize various parameters to achieve the desired separation. quality-assistance.comd-nb.info This includes the selection of the column, mobile phase composition, flow rate, and column temperature. d-nb.info For complex mixtures, two-dimensional liquid chromatography (LC×LC) can provide enhanced separation power. wur.nl For instance, an LC×LC method coupling size-exclusion chromatography (SEC) with normal-phase liquid chromatography (NPLC) has been successfully used to separate complex lipid oxidation products. wur.nl
A crucial aspect of LC method development is ensuring the method is "stability-indicating," meaning it can separate the intact compound from its degradation products. openaccessjournals.com This is vital for assessing the stability of this compound and its derivatives under various conditions. openaccessjournals.com Method validation is a critical final step to ensure reliability and reproducibility, encompassing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). openaccessjournals.comd-nb.info
Table 2: Typical LC Method Development Parameters for this compound Products
| Parameter | Objective | Typical Considerations |
| Column Chemistry | Achieve selective separation based on analyte properties. | Reversed-phase (e.g., C18, C8) for non-polar to moderately polar analytes; HILIC for highly polar analytes. |
| Mobile Phase | Control retention and selectivity. | A mixture of water with an organic modifier (e.g., acetonitrile (B52724), methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate) to improve peak shape and ionization. |
| Gradient Elution | Separate compounds with a wide range of polarities in a single run. | A programmed change in the mobile phase composition over time. |
| Flow Rate | Influence analysis time and resolution. | Typically 0.2-1.0 mL/min for standard analytical columns. |
| Column Temperature | Affect retention time and peak shape. | Controlled to ensure reproducibility. |
| Detector | Provide sensitive and selective detection. | UV-Vis for chromophoric compounds, or more universally, a mass spectrometer. |
Optimization of Gas Chromatography (GC) Methods for Volatile Derivatives
Mass Spectrometry (MS) Detection and Quantification Methodologies
Mass spectrometry is an indispensable tool in the analysis of this compound, offering high sensitivity and specificity for both identification and quantification. When coupled with chromatographic separation, it provides a powerful analytical platform.
Triple quadrupole mass spectrometry (TQMS), also known as tandem mass spectrometry (MS/MS), is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity. scioninstruments.combruker.com A TQMS consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (q2). wikipedia.org This setup allows for the selection of a specific precursor ion in Q1, its fragmentation in q2 through collision-induced dissociation, and the detection of a specific product ion in Q3. wikipedia.org This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, enabling very low detection limits. scioninstruments.com
Both GC-MS/MS and LC-MS/MS are widely used. The choice depends on the volatility and thermal stability of the analytes. lcms.cz For volatile derivatives of this compound, GC-MS/MS would be the preferred method. frontiersin.org For non-volatile or thermally labile products, LC-MS/MS is the method of choice. nih.govnih.gov The use of isotopically labeled internal standards, such as a different deuterated analog, is crucial for accurate quantification in LC-MS/MS to compensate for matrix effects. nih.gov
Table 3: Comparison of GC-MS/MS and LC-MS/MS for this compound Analysis
| Feature | GC-MS/MS | LC-MS/MS |
| Analytes | Volatile and thermally stable compounds or derivatives. | Non-volatile, thermally labile, and polar compounds. |
| Sample Preparation | Often requires derivatization to increase volatility. | Often requires less sample preparation. nih.gov |
| Ionization | Electron Ionization (EI) is common. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. |
| Selectivity | High, especially in MRM mode. | High, especially in MRM mode. scioninstruments.com |
| Sensitivity | Very high, capable of detecting trace levels. | Very high, capable of detecting trace levels. bruker.com |
High-resolution mass spectrometry (HRMS), utilizing instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely high mass accuracy and resolving power. thermofisher.comnih.gov This capability is essential for the analysis of isotopically labeled compounds like this compound.
HRMS can accurately determine the mass of a molecule to several decimal places, allowing for the confident determination of its elemental composition. For this compound, HRMS is crucial for confirming its isotopic purity. researchgate.net It can distinguish between molecules with the same nominal mass but different elemental compositions and can resolve the isotopic pattern of a deuterated compound, allowing for the calculation of the degree of deuterium (B1214612) incorporation. researchgate.netalmacgroup.com This is achieved by comparing the relative abundances of the different isotopologue peaks (e.g., the D6 and D7 species). researchgate.net
Furthermore, the high mass accuracy of HRMS is invaluable for fragment analysis in MS/MS experiments. By accurately measuring the mass of fragment ions, it is possible to deduce their elemental composition, which provides detailed structural information and helps to confirm the location of the deuterium labels within the molecule.
Triple Quadrupole Mass Spectrometry (LC-MS/MS or GC-MS/MS) for Sensitivity and Selectivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. wikipedia.org It is the definitive method for confirming the precise location of the deuterium atoms in this compound.
While ¹H NMR is commonly used for structural elucidation of organic molecules, ²H (Deuterium) NMR is specifically employed for analyzing deuterated compounds. sigmaaldrich.com In a ¹H NMR spectrum of a highly deuterated compound, the proton signals would be absent or significantly reduced at the positions of deuterium substitution. researchgate.net For this compound, the signals corresponding to the seven protons on the butyryl chain would be absent in the ¹H NMR spectrum, confirming the successful deuteration.
Conversely, a ²H NMR spectrum directly observes the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for direct correlation. The presence of signals in the ²H NMR spectrum at the expected chemical shifts for the butyryl chain confirms that the deuterium atoms are located at these positions. sigmaaldrich.com Furthermore, the integration of the signals in the ²H NMR spectrum can be used to quantify the deuterium enrichment at each specific position, provided the experimental parameters are set correctly. sigmaaldrich.com The use of deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃), is standard in NMR to avoid interfering signals from the solvent. nanoqam.caconductscience.com
Table 4: NMR Techniques for the Analysis of this compound
| NMR Technique | Purpose | Expected Observation for this compound |
| ¹H NMR | To confirm the absence of protons at labeled positions. | Absence of signals corresponding to the seven protons of the butyryl group. researchgate.net |
| ²H NMR | To directly observe the deuterium nuclei and confirm their location. | Presence of signals at chemical shifts corresponding to the seven positions on the butyryl chain. sigmaaldrich.com |
| ¹³C NMR | To observe the carbon skeleton and the effect of deuterium substitution. | The carbon signals adjacent to the deuterium atoms will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield. |
Spectroscopic Techniques for Bond Vibration Analysis (e.g., Infrared, Raman)
The primary principle behind this analysis is the effect of isotopic mass on vibrational frequency. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. wiley.com When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), the increased mass of the C-D bond compared to the C-H bond results in a predictable decrease in its vibrational frequency. libretexts.orgcsbsju.edu This "isotopic shift" is a hallmark of deuteration and is readily observable in both IR and Raman spectra. For instance, a typical C-H stretching vibration observed around 3000 cm⁻¹ will shift to approximately 2100-2250 cm⁻¹ for a C-D bond. csbsju.edu
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration will be "IR active" only if it causes a change in the molecule's net dipole moment. savemyexams.com In this compound, the key functional groups exhibit distinct absorption bands.
Carbonyl (C=O) Stretch: Acyl chlorides characteristically show a very strong and sharp absorption band at a high wavenumber due to the C=O stretching vibration. pressbooks.pub The electron-withdrawing effect of the chlorine atom increases the force constant of the carbonyl bond, shifting its frequency higher than that of ketones or esters. msu.edu For this compound, this band is expected in the region of 1800-1815 cm⁻¹ . pressbooks.publibretexts.org The deuteration on the butyryl chain has a negligible effect on this frequency.
Carbon-Deuterium (C-D) Stretches: The most significant feature confirming deuteration is the appearance of C-D stretching bands. These bands are found in a region of the spectrum that is typically "quiet" for non-deuterated compounds. nih.gov For the seven deuterium atoms in this compound, strong absorption bands corresponding to symmetric and asymmetric C-D stretching vibrations are expected in the 2100-2250 cm⁻¹ range. csbsju.edu This is substantially lower than the 2850-3000 cm⁻¹ region where C-H stretches would appear for standard Butyryl chloride. libretexts.org
Other Vibrations: Other characteristic vibrations include C-D bending modes (deformations, scissoring), which appear at lower frequencies than their C-H counterparts. The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 600-800 cm⁻¹ . jetir.org
The following table compares the expected principal IR absorption frequencies for Butyryl chloride and its deuterated analog, this compound.
| Bond/Vibration | Butyryl chloride (cm⁻¹) | This compound (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 3000 | - | Strong |
| C-D Stretch | - | 2100 - 2250 | Strong |
| C=O Stretch | 1800 - 1815 | 1800 - 1815 | Very Strong, Sharp |
| C-Cl Stretch | 600 - 800 | 600 - 800 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud. osaka-u.ac.jp This often means that more symmetric, less polar bonds produce stronger Raman signals than in IR spectroscopy.
Carbon-Deuterium (C-D) Vibrations: The C-D stretching vibration in this compound is Raman active and appears in the same 2100-2250 cm⁻¹ frequency range as in the IR spectrum. acs.org This "silent region" is advantageous for Raman studies as it is free from interference from most endogenous biomolecules, making C-D bonds effective Raman tags. nih.govacs.org
Carbonyl (C=O) Stretch: The C=O bond is polar and thus has a very strong IR absorption. While it is also Raman active, the signal is typically of medium to weak intensity compared to other vibrations in the molecule.
Carbon-Chlorine (C-Cl) Stretch: The C-Cl bond stretch is generally Raman active and can be observed in the 600-800 cm⁻¹ region, providing complementary data to IR spectra. jetir.org
Carbon-Carbon (C-C) Skeleton: The C-C bond vibrations within the butyryl backbone, which may be weak or complex in the IR spectrum, often show distinct and useful signals in the Raman spectrum, providing information about the carbon skeleton.
The table below summarizes the expected key vibrational modes and their Raman shifts for this compound.
| Bond/Vibration | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| C-D Stretch | 2100 - 2250 | Medium-Strong |
| C=O Stretch | 1800 - 1815 | Weak-Medium |
| C-C Stretch | 800 - 1200 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Theoretical and Computational Investigations of Butyryl Chloride Chemistry
Quantum Chemical Calculations of Molecular Structures and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, relative energies of different isomers, and spectroscopic parameters with high accuracy.
Butyryl chloride, due to the flexibility of its butyl chain, can exist in several rotational isomers, or conformers. Quantum chemical calculations have been instrumental in mapping the potential energy surface of butyryl chloride to identify these stable conformers and the energy barriers between them.
Research combining chirped pulse Fourier transform microwave spectroscopy with quantum chemical calculations has provided a detailed conformational map of butyryl chloride. researchgate.net The two most stable conformers identified are the syn-gauche and syn-anti forms. In this context, "syn" refers to the nearly 0° dihedral angle of O=C-C-C, while "gauche" and "anti" describe the C-C-C-C dihedral angle.
Calculations performed using methods such as Møller–Plesset perturbation theory (MP2) and density functional theory (DFT) with the M06-2X functional have shown that the syn-gauche conformer is marginally lower in energy than the syn-anti conformer. researchgate.net Another potential conformer, the skew-anti form, is predicted to be less stable. researchgate.net The resolution in experimental studies was sufficient to resolve the hyperfine structure from both ³⁵Cl and ³⁷Cl nuclei for the two main conformers. researchgate.net
Table 1: Calculated Conformational Data for Butyryl Chloride Isomers
| Conformer | Dihedral Angle τ1 (O=C-C-C) | Dihedral Angle τ2 (C-C-C-C) | Computational Method | Relative Energy |
| syn-gauche | ~10° | ~70° | MP2/M06-2X | Lowest Energy |
| syn-anti | ~0° | ~180° | MP2/M06-2X | Marginally Higher |
| skew-anti | ~120° | ~180° | Quantum Chemical Calc. | Less Stable |
This table is generated based on data from quantum chemical calculations reported in the literature. researchgate.net
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which is particularly valuable for deuterated analogues like Butyryl-D7 chloride where experimental data may be scarce. The substitution of hydrogen with deuterium (B1214612) significantly alters the molecule's mass and moments of inertia, leading to predictable shifts in its rotational and vibrational spectra.
The methodology involves first computing the molecule's equilibrium geometry at a high level of theory. From this optimized structure, rotational constants (A, B, C), which are inversely proportional to the moments of inertia, can be accurately predicted. For this compound, the increased mass of the seven deuterium atoms compared to hydrogen would lead to smaller rotational constants. Computational studies on other deuterated molecules, such as monodeuterated chloromethane (B1201357) (CH₂DCl), have demonstrated that state-of-the-art calculations can yield rotational constants and other spectroscopic parameters in excellent agreement with experimental measurements from microwave spectroscopy. unibo.it
Furthermore, vibrational frequencies can be calculated. The heavier mass of deuterium results in lower vibrational frequencies for C-D stretching and bending modes compared to the corresponding C-H modes, a phenomenon readily predictable with computational models. These theoretical predictions are crucial for assigning peaks in experimental infrared (IR) and Raman spectra of deuterated compounds. unibo.it
Conformational Analysis and Energy Landscapes of Butyryl Chloride Isomers
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry allows for the detailed mapping of reaction pathways, providing insights into the mechanisms of chemical transformations. This includes identifying intermediates, locating transition states, and calculating activation energies.
Butyryl chloride, as a typical acyl chloride, undergoes nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds via a well-established two-step addition-elimination mechanism. Computational studies can elucidate the energetics of this pathway. youtube.com
Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com
Elimination of Leaving Group: The tetrahedral intermediate is typically unstable. The negative charge on the oxygen reforms the C=O double bond, and in the process, the chloride ion, being a good leaving group, is expelled. youtube.com
Computational models, such as those using DFT (e.g., B3LYP/6-311++G(d,p) level of theory), have been used to calculate the enthalpies of activation and reaction for the hydrolysis of a series of acyl chlorides, including butyryl chloride. youtube.com These calculations confirm the mechanism and provide quantitative data on the energy profile of the reaction.
Table 2: Computed Enthalpies for Gas-Phase Hydrolysis of Acyl Chlorides
| Reactant | Enthalpy of Activation (kcal/mol) | Enthalpy of Reaction (kcal/mol) |
| Formyl chloride | 20.3 | -10.0 |
| Acetyl chloride | 25.1 | -15.1 |
| Propionyl chloride | 24.3 | -15.6 |
| Butyryl chloride | 24.3 | -15.6 |
Data computed at the B3LYP/6-311++G(d,p) level of theory. youtube.com
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a powerful tool for investigating reaction mechanisms. digitellinc.com The KIE for a butyrylation reaction using this compound can be predicted computationally.
In this compound, the deuterium atoms are located on the butyl chain, not on the carbon atom directly involved in bond breaking (the C-Cl bond). Therefore, the substitution would primarily result in a secondary kinetic isotope effect, not a primary one. Secondary KIEs arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state.
Computational methods like combined quantum mechanics and molecular mechanics (QM/MM) potentials and path integral simulations can be used to predict KIEs. nih.govnih.gov For the nucleophilic acyl substitution of this compound, the key steps for prediction would be:
Calculate the vibrational frequencies for the reactant (this compound) in its ground state.
Calculate the vibrational frequencies for the transition state of the nucleophilic addition step.
The difference in zero-point vibrational energies (ZPVE) between the ground state and the transition state for the deuterated and non-deuterated species is used to calculate the KIE.
Since the hybridization of the carbonyl carbon changes from sp² in the reactant to sp³ in the tetrahedral transition state, changes in the vibrational modes involving the α- and β-carbons are expected, which would be reflected in the magnitude of the secondary KIE.
Computational Elucidation of Nucleophilic Acyl Substitution Pathways
Molecular Dynamics Simulations of Butyryl Chloride Interactions with Biomolecules (in silico studies)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov While direct simulations of the reactive this compound with a biomolecule are complex, MD is extensively used to study the non-covalent interactions of ligands derived from butyryl chloride with their biological targets, such as enzymes. mdpi.comresearchgate.net
For instance, if butyryl chloride is used to synthesize an inhibitor for an enzyme like butyrylcholinesterase (BChE), MD simulations can provide profound insights into how the butyryl group of the inhibitor interacts with the enzyme's active site. mdpi.com These simulations model the biomolecule and ligand embedded in a solvent environment (typically water) and apply classical mechanics to track their motions over nanoseconds or longer. researchgate.net
Key insights obtained from such in silico studies include:
Binding Stability: The root mean square deviation (RMSD) of the ligand and protein over time can indicate whether the binding pose is stable. mdpi.com
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the biomolecule.
Specific Interactions: MD simulations can identify and quantify crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand's butyryl moiety and amino acid residues in the active site. mdpi.com
Conformational Changes: The simulation can reveal if the binding of the ligand induces any significant conformational changes in the biomolecule.
These computational studies are vital in rational drug design, helping to explain the structure-activity relationship of a series of compounds and guiding the synthesis of more potent and selective molecules. nih.gov
Table 3: Typical Parameters Analyzed in MD Simulations of Ligand-Biomolecule Interactions
| Parameter | Description | Typical Use |
| RMSD | Root Mean Square Deviation | Assesses the stability of the protein and ligand over the simulation time. |
| RMSF | Root Mean Square Fluctuation | Identifies flexible regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | Mass-weighted root mean square distance of atoms from their center of mass | Indicates the compactness of the protein structure. |
| Hydrogen Bonds | Number and duration of hydrogen bonds | Quantifies specific polar interactions between the ligand and protein. |
| Binding Free Energy | Estimated energy of binding (e.g., via MM/PBSA) | Ranks the affinity of different ligands for the target biomolecule. |
This table summarizes common analyses performed on molecular dynamics simulation trajectories to understand biomolecular interactions. mdpi.com
Future Directions and Emerging Research Applications
Development of Novel Synthetic Strategies for Regiospecific and Stereospecific Deuterium (B1214612) Labeling
The synthesis of isotopically labeled compounds with high precision is a significant challenge in chemistry. For Butyryl-D7 chloride, this involves the specific placement of deuterium atoms (regiospecificity) and the control of their spatial orientation (stereospecificity). While methods for producing deuterated compounds exist, there is a continuous drive to develop more efficient and selective synthetic routes. sine2020.eueuropa.euresearchgate.net
Current research focuses on overcoming the limitations of existing methods, which can be time-consuming, yield-poor, or lack sufficient deuteration. sine2020.eu New strategies are being explored, such as adapting alternative synthetic routes and optimizing reaction conditions to produce highly pure, selectively labeled molecules. sine2020.euornl.gov For instance, the development of methods for the regio- and stereoselective deuteration of piperidine (B6355638) rings, a common motif in pharmaceuticals, highlights the demand for precise deuterium incorporation. researchgate.net The ability to selectively label different positions on a molecule, like this compound, by using a deuterated reagent at a specific reaction step is a key area of advancement. sine2020.eu
Table 1: Challenges and Solutions in Deuterium Labeling
| Challenge | Emerging Solution |
| Low yield and insufficient deuteration | Development of new, optimized synthesis routes. sine2020.eu |
| Lack of regiospecificity and stereospecificity | Stepwise treatment with deuterated reagents and catalysts. researchgate.net |
| High cost and limited availability of deuterated monomers | Research into more efficient and scalable synthesis procedures. sine2020.eueuropa.eu |
Expansion of Applications in Chemical Biology Probes and Enzymatic Mechanism Studies
Deuterium-labeled compounds like this compound are invaluable tools in chemical biology for creating probes to study biological systems. mdpi.comsigmaaldrich.com These probes can help in target identification, validation, and imaging. sigmaaldrich.com The synthesis of trifunctional probes, which include a connectivity group, a reactive group, and a bioorthogonal handle, allows for the creation of a library of probes from a single bioactive molecule. sigmaaldrich.com
In the study of enzymatic mechanisms, isotopically labeled substrates are crucial. The substitution of hydrogen with deuterium can significantly alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgunam.mx By measuring the KIE of a reaction involving a deuterated substrate like a Butyryl-D7 derivative, researchers can gain insights into the rate-limiting steps and the structure of the transition state. nih.govnih.gov For example, studies on the reaction of fatty acyl-CoA dehydrogenase with butyryl-CoA have utilized perdeuterobutyryl-CoA to reveal large deuterium isotope effects, providing evidence for a mechanism involving a charge transfer complex. nih.gov The use of deuterated compounds helps to elucidate complex biochemical pathways and the mechanisms of enzyme-catalyzed reactions. nih.govualberta.ca
Integration with High-Throughput Screening Platforms in Drug Discovery Research (non-clinical)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large chemical libraries. genome.govnih.gov The integration of deuterated building blocks, such as this compound, into these platforms offers significant advantages. dataintelo.compharmaceutical-technology.com Deuteration can improve the pharmacokinetic properties of drug candidates by, for example, inhibiting metabolic demethylation and oxidation, leading to prolonged drug exposure. enamine.netenamine.net
Quantitative HTS (qHTS) is an advanced approach that generates concentration-response curves for thousands of compounds in a single experiment, providing a more accurate profile of their biological activities. genome.gov By incorporating deuterated compounds into qHTS, researchers can more efficiently identify promising lead compounds with enhanced metabolic stability. genome.govdataintelo.com This approach accelerates the drug development process by providing rich datasets that can be mined for reliable biological activities directly from the primary screen. genome.gov
Exploration in Advanced Materials Science and Polymer Chemistry as a Building Block
Deuterated compounds are finding increasing use in materials science, particularly in the synthesis of advanced polymers. dataintelo.comresolvemass.ca The replacement of hydrogen with deuterium can significantly alter the physical and chemical properties of polymers, leading to enhanced thermal and oxidative stability. resolvemass.ca this compound can serve as a deuterated monomer or a precursor to such monomers for the synthesis of novel polymers with tailored properties. sine2020.eueuropa.eu
Neutron scattering is a powerful technique for studying the internal structure and dynamics of polymer chains. sine2020.eueuropa.eusci-hub.se This technique relies on the contrast between hydrogen and deuterium atoms. By selectively labeling parts of a polymer chain with deuterium, researchers can gain detailed insights that are inaccessible with other methods. sine2020.eueuropa.eu The synthesis of deuterated polymers is challenging, as it often requires the deuteration of the monomer building blocks first. sine2020.eueuropa.eu The development of new synthetic routes for deuterated monomers is therefore crucial for advancing the field of polymer science. sine2020.eu
Table 2: Applications of Deuterated Polymers
| Application Area | Benefit of Deuteration |
| Neutron Scattering | Provides contrast to study polymer structure and dynamics. sine2020.eueuropa.eu |
| Advanced Materials | Enhances thermal and oxidative stability. resolvemass.ca |
| Organic Electronics | Used in materials for OLEDs and organic solar cells. sine2020.eu |
Contribution to Fundamental Understanding of Deuterium Isotope Effects in Organic Reactions and Biochemistry
The study of deuterium isotope effects provides fundamental insights into reaction mechanisms. libretexts.orgunam.mx The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.orgyoutube.com A primary KIE, where kH/kD > 1, is observed when the bond to the isotope is broken in the slowest step. libretexts.orgcolumbia.edu Secondary KIEs, which are smaller, occur when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org
Research using compounds like this compound contributes to a deeper understanding of these effects. For instance, studies on the solvolysis of benzal chlorides have used deuterium labeling to investigate salt effects and α-deuterium isotope effects, providing detailed information about the reaction's ion-pair mechanism. osti.gov In biochemistry, KIE studies on enzymes like cytochrome P450 have been instrumental in demonstrating that hydrogen abstraction is often a rate-limiting step in their catalytic cycles. nih.gov The precise measurement and theoretical calculation of deuterium isotope effects in various chemical and biochemical systems continue to refine our understanding of reaction pathways and transition state structures. nih.govtru.ca
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Butyryl-D7 chloride for isotopic labeling studies, and how can purity be ensured?
- Methodological Answer : The synthesis of this compound involves substituting seven hydrogen atoms with deuterium at specific positions (typically the methyl and methylene groups). Key steps include:
- Using deuterated precursors (e.g., D₂O or deuterated acids) under anhydrous conditions to minimize isotopic exchange .
- Purification via fractional distillation or preparative HPLC to remove non-deuterated byproducts .
- Validation using -NMR to confirm the absence of proton signals in deuterated positions and mass spectrometry (MS) to verify the isotopic enrichment (e.g., 98 atom% D) .
Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : -NMR should show no peaks in the 1–2 ppm region (deuterated CH₃ and CH₂ groups), while -NMR confirms structural integrity .
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion cluster (e.g., [M+H]⁺ at m/z 114.59 for C₄D₇OCl) and quantifies isotopic purity by comparing D₇/D₆ peak ratios .
- Elemental Analysis : Ensures stoichiometric consistency between theoretical and observed C, H, and Cl content, adjusted for deuterium substitution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in deuterium incorporation levels observed during this compound synthesis?
- Methodological Answer : Contradictions in deuteration efficiency may arise from:
- Isotopic Exchange : Trace moisture during synthesis can reintroduce protons. Use Karl Fischer titration to confirm anhydrous conditions and repeat synthesis under inert gas (e.g., N₂) .
- Analytical Artifacts : Overlapping peaks in NMR or MS may mimic incomplete deuteration. Employ complementary techniques like FTIR (C-D stretches at ~2200 cm⁻¹) or isotope-ratio MS to cross-validate .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply error analysis (e.g., standard deviation < 1% for isotopic purity) .
Q. What experimental design considerations are critical for studying kinetic isotope effects (KIEs) using this compound in enzymatic reactions?
- Methodological Answer :
- Control Experiments : Compare reaction rates of deuterated (this compound) vs. non-deuterated (Butyryl chloride) substrates under identical conditions (pH, temperature) .
- Data Normalization : Account for solvent isotope effects (e.g., D₂O vs. H₂O) by including solvent-matched controls .
- Mechanistic Interpretation : Use Arrhenius plots to distinguish primary KIEs (C-D bond cleavage) from secondary effects (conformational changes). Pair with computational modeling (e.g., DFT) to validate transition states .
Q. How should researchers address conflicting spectral data when characterizing this compound derivatives in complex reaction mixtures?
- Methodological Answer :
- Chromatographic Separation : Use HPLC or GC-MS to isolate derivatives before analysis. Optimize mobile phases (e.g., acetonitrile-d₃ for deuterium retention) .
- Advanced NMR Techniques : Employ -NMR or HSQC to trace deuterium in crowded spectra .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate spectral features with reaction conditions and identify outliers .
Data Reporting and Reproducibility
Q. What metadata must be included when publishing studies involving this compound to ensure reproducibility?
- Methodological Answer :
- Synthesis Protocols : Detailed reaction conditions (temperature, solvent purity, catalyst), purification methods, and yield .
- Analytical Parameters : NMR spectrometer frequency, MS ionization mode, and chromatographic gradients .
- Safety Data : Handling precautions (e.g., corrosive hazards, inert atmosphere requirements) and waste disposal protocols .
Q. How can researchers statistically validate the isotopic purity of this compound across batches?
- Methodological Answer :
- Batch Testing : Analyze ≥3 independent syntheses using the same protocol.
- Statistical Metrics : Calculate relative standard deviation (RSD) for isotopic purity (target: RSD < 2%) and apply t-tests to compare batches .
- Interlaboratory Validation : Share samples with collaborating labs to cross-verify results using harmonized methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
